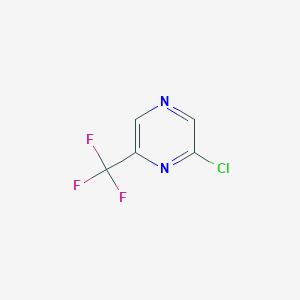

2-Chloro-6-(trifluoromethyl)pyrazine

Descripción

Significance of Halogenated Pyrazines in Contemporary Organic Synthesis

Halogenated heterocycles, particularly those containing chlorine, are pivotal intermediates in contemporary organic synthesis. The pyrazine (B50134) ring system itself is a component of numerous therapeutically important molecules, including several drugs listed as essential medicines by the World Health Organization. mdpi.com The introduction of a halogen atom, such as chlorine, onto the pyrazine ring dramatically enhances its synthetic versatility.

The electron-deficient nature of the pyrazine ring, caused by the two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. However, the true synthetic power of halogenated pyrazines is most evident in their application as substrates for transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The chlorine atom on a pyrazine ring serves as an effective leaving group, or "handle," that can be selectively replaced with a wide variety of other functional groups.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyrazine with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. rsc.orgresearchgate.net This method is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in drug candidates. nih.gov The reactivity of chloropyrazines in Suzuki couplings has been well-documented, enabling the synthesis of complex pyrazine derivatives. researchgate.net

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org The use of chloropyrazines in Sonogashira reactions provides a direct route to alkynylpyrazines, which are valuable precursors for creating more complex heterocyclic systems and rigid molecular scaffolds. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org For halogenated pyrazines, this provides a powerful method for introducing primary or secondary amine functionalities, a crucial step in the synthesis of many biologically active compounds. nih.govresearchgate.net

The ability to use readily available and relatively inexpensive chloropyrazines in these robust and high-yielding coupling reactions makes them highly significant and sought-after intermediates in both academic and industrial synthetic chemistry. rsc.orgresearchgate.net

Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery and Agrochemical Development

The introduction of a trifluoromethyl (-CF3) group into a heterocyclic scaffold is a well-established and powerful strategy in the design of modern pharmaceuticals and agrochemicals. nih.gov The unique physicochemical properties of the -CF3 group can profoundly and beneficially alter a molecule's biological profile. nih.gov

Key properties imparted by the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymes in the body or the environment. nih.gov This can increase the half-life of a drug, leading to a longer duration of action, or improve the persistence of an agrochemical.

Modified Electronic Properties: The trifluoromethyl group is strongly electron-withdrawing. nih.gov This electronic perturbation can alter the acidity or basicity of nearby functional groups, which can in turn influence how the molecule binds to its target receptor or enzyme, often leading to increased potency.

These combined effects have led to the incorporation of trifluoromethylated heterocycles into a vast number of commercial products. In the agrochemical sector, numerous herbicides, insecticides, and fungicides containing trifluoromethyl-substituted rings have been developed to improve crop protection. nih.govsemanticscholar.org In pharmaceuticals, the -CF3 group is a common feature in drugs across various therapeutic areas, including antiviral and anticancer agents. pmarketresearch.com The strategic placement of this group is a key consideration in the development of new, more effective, and safer chemical entities. nih.gov

Overview of Research Trajectories for 2-Chloro-6-(trifluoromethyl)pyrazine

The compound this compound serves primarily as a specialized building block for the synthesis of more complex, high-value molecules. Its bifunctional nature—possessing both a synthetically versatile chlorine atom and a bio-enhancing trifluoromethyl group—makes it an attractive starting material for discovery chemistry programs in both medicine and agriculture.

Current research involving this compound and structurally similar scaffolds indicates several key trajectories:

Development of Novel Kinase Inhibitors: In medicinal chemistry, pyrazine-based structures are frequently explored as scaffolds for kinase inhibitors, a major class of cancer therapeutics. Research has shown that starting from dichloropyrazine, one can synthesize complex triazolopyrazine derivatives that act as dual inhibitors for targets like c-Met and VEGFR-2, which are crucial in cancer progression. frontiersin.org The this compound core is an ideal starting point for creating libraries of novel compounds to be screened for such activities.

Synthesis of New Agrochemicals: The trifluoromethylpyridine moiety, a close structural relative of trifluoromethylpyrazine, is a key component in several modern agrochemicals, including nematicides and acaricides. nih.gov For instance, intermediates like 2-chloro-6-trichloromethyl pyridine (B92270) are crucial for producing next-generation pesticides. pmarketresearch.com The demand for new agrochemicals to combat pest resistance fuels research into novel heterocyclic structures, and this compound represents a promising platform for the discovery of new active ingredients. pmarketresearch.comfrontiersin.org

Exploration in Materials Science: The unique electronic properties conferred by the trifluoromethyl and chloro substituents make such heterocyclic compounds of interest in materials science. They are investigated as building blocks for organic light-emitting diodes (OLEDs) and other electronic materials where specific electron-transport properties are required. pmarketresearch.com

Advanced Synthetic Methodology: The compound serves as a substrate for the development and optimization of new synthetic methods. For example, research into palladium-catalyzed cross-coupling reactions often utilizes substrates like chloropyrazines to demonstrate the scope and efficiency of new ligands or catalytic systems under various conditions, including aqueous media. researchgate.netnih.gov

In essence, the research trajectory for this compound is not focused on its use as an end-product, but rather as a high-potential starting point. Its value lies in its capacity to be transformed through established and novel synthetic reactions into a diverse range of new chemical entities with tailored biological activities and material properties.

Chemical Compound Information

| Compound Name |

| This compound |

| 2,3-dichloropyrazine |

| 2-chloro-6-trichloromethyl pyridine |

| c-Met |

| VEGFR-2 |

| Pyrazine |

| Phenylboronic acid |

| 2-chloro-5-trifluoromethoxypyrazine |

| Phenylpyrazine |

| Potassium ethenyl trifluoroborate |

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClF₃N₂ | chemsynthesis.com |

| Molecular Weight | 182.53 g/mol | chemsynthesis.com |

| Boiling Point | 135 °C | chemsynthesis.com |

| CAS Number | 61655-69-4 | sigmaaldrich.com |

Structure

2D Structure

Propiedades

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRFOAFODJMVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606047 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-69-4 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(trifluoromethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 Trifluoromethyl Pyrazine and Its Analogues

Established Synthetic Routes for 2-Chloro-6-(trifluoromethyl)pyrazine

The preparation of this compound can be approached through several established synthetic routes, often involving multi-step sequences that begin with more common pyrazine (B50134) or pyridine (B92270) precursors. These methods focus on the sequential introduction of the chloro and trifluoromethyl groups onto the pyrazine core.

One-Pot and Multi-Step Synthesis Approaches

Multi-step synthesis is the most common approach for obtaining this compound, typically starting from a commercially available pyrazine derivative. A plausible multi-step route can be inferred from the synthesis of analogous compounds. For instance, the synthesis of 2-chloro-5-(trifluoromethyl)pyrazine (B1288226) often starts with 2-aminopyrazine (B29847). chemicalpapers.com A similar strategy could be adapted for the 2,6-isomer. This would likely involve the protection of one position while functionalizing the other, followed by deprotection and subsequent functionalization.

One-pot syntheses for highly substituted pyrazines have been developed, often leveraging sequential metalation and electrophilic trapping. mdpi.com While a specific one-pot synthesis for this compound is not prominently described, the general principles suggest that a di-lithiated pyrazine could be sequentially reacted with an electrophilic chlorine source and a trifluoromethylating agent. However, controlling the regioselectivity in such a one-pot reaction would be a significant challenge.

A common strategy in the synthesis of related trifluoromethylated heterocycles, such as 2-chloro-6-(trifluoromethyl)pyridine, involves the chlorination of a methyl group followed by a halogen exchange (Halex) reaction. guidechem.com This approach could be adapted for pyrazines, starting from 2-chloro-6-methylpyrazine (B130241).

Precursor Chemistry and Reaction Conditions

Aminopyrazines: 2-Aminopyrazine is a versatile precursor. chemicalpapers.com Diazotization of the amino group to form a diazonium salt, followed by a Sandmeyer-type reaction, can introduce the chloro group. wikipedia.orglscollege.ac.innih.gov The trifluoromethyl group can be introduced at a later stage, for example, through a copper-mediated trifluoromethylation of a halo-precursor. organic-chemistry.org

Pyrazinones (Hydroxypyrazines): Pyrazinones can be converted to the corresponding chloropyrazines using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For example, 5-chloropyrazin-2-ol is a precursor in the synthesis of 2-chloro-5-(trichloromethoxy)pyrazine, which can then be fluorinated. nih.gov A similar approach starting from 6-(trifluoromethyl)pyrazin-2-ol could yield the target compound.

Chloromethylpyrazines: As seen in pyridine chemistry, 2-chloro-6-methylpyrazine can be a key precursor. guidechem.com The methyl group can be chlorinated to a trichloromethyl group, which is then converted to the trifluoromethyl group via a Halex reaction with a fluorine source like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF). nih.govgoogle.com

The reaction conditions for these transformations are crucial for achieving good yields and selectivity. For instance, Sandmeyer reactions are typically carried out at low temperatures in the presence of copper(I) salts. wikipedia.orglscollege.ac.in Fluorination of trichloromethyl groups often requires high temperatures and sometimes superatmospheric pressures. google.com

| Precursor Type | Key Transformation | Reagents & Conditions | Resulting Intermediate/Product |

| Aminopyrazine | Diazotization/Sandmeyer | NaNO₂, HCl, CuCl | Chloropyrazine |

| Pyrazinone | Chlorination | POCl₃ or PCl₅ | Chloropyrazine |

| Chloromethylpyrazine | Radical Chlorination | Cl₂, Radical Initiator | Chloro(trichloromethyl)pyrazine |

| Chloro(trichloromethyl)pyrazine | Halogen Exchange | SbF₃/SbCl₅ or HF | Chloro(trifluoromethyl)pyrazine |

| Halopyrazine | Trifluoromethylation | TMSCF₃, Cu(I) | (Trifluoromethyl)pyrazine |

Table 1: Key Precursor Transformations in the Synthesis of Halogenated Trifluoromethyl Pyrazines

Catalytic Systems in Synthesis of Halogenated Trifluoromethyl Pyrazines

Catalysis plays a pivotal role in the efficient synthesis of halogenated trifluoromethyl pyrazines.

Copper Catalysis: Copper catalysts are fundamental in Sandmeyer reactions for the conversion of diazonium salts to chloropyrazines. wikipedia.orglscollege.ac.innih.gov They are also employed in trifluoromethylation reactions using reagents like trifluoromethyltrimethylsilane (TMSCF₃). organic-chemistry.org

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are used to functionalize chloropyrazines. nih.gov While not directly leading to this compound, these methods are essential for creating diverse analogues.

Other Metal Catalysts: Iron-catalyzed Kumada-Corriu coupling has been used for the alkylation of chloropyrazines. nih.gov In the context of fluorination, metal halides like antimony trifluoride (SbF₃) often act as both a reagent and a catalyst in the Halex reaction. nih.govgoogle.com

Advanced Synthetic Strategies and Innovations

Recent advances in synthetic chemistry offer more sophisticated and efficient routes to complex molecules like this compound, focusing on improved selectivity, safety, and scalability.

Regioselective Synthesis and Isomer Control

Achieving the desired 2,6-substitution pattern without the formation of other isomers is a key challenge. Regioselective synthesis can be achieved through several strategies:

Directed Ortho-Metalation (DoM): By using a directing group on the pyrazine ring, it is possible to selectively deprotonate the adjacent position with a strong base, followed by quenching with an electrophile. While not explicitly reported for this specific target, this is a powerful tool for regiocontrol in aromatic systems.

Sequential Introduction of Substituents: A carefully planned multi-step synthesis is the most reliable method for isomer control. For example, starting with a precursor that already has a substituent at a specific position can guide the introduction of subsequent groups. The synthesis of favipiravir (B1662787) from 2-aminopyrazine showcases a high degree of regioselectivity in a multi-step sequence involving chlorination, bromination, cyanation, and a Sandmeyer reaction. chemicalpapers.commdpi.com

Cycloaddition Reactions: The construction of the pyrazine ring itself through a cycloaddition reaction can provide regiocontrol if appropriately substituted precursors are used. For instance, the inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides has been used for the regioselective synthesis of pyridazines, a related diazine system. rsc.org

Flow Chemistry and Continuous Processing in Pyrazine Synthesis

Flow chemistry is emerging as a powerful technology for the synthesis of heterocyclic compounds, offering advantages in terms of safety, scalability, and efficiency.

Enhanced Safety: Many reactions involved in the synthesis of halogenated pyrazines, such as diazotizations and reactions with highly reactive intermediates, can be hazardous on a large scale in batch processes. Continuous flow reactors, with their small reaction volumes and excellent heat and mass transfer, can significantly mitigate these risks. x-mol.net

Improved Efficiency and Scalability: Flow chemistry allows for the telescoping of multiple reaction steps into a single continuous process, reducing the need for intermediate purification and handling. x-mol.net This has been demonstrated in the scalable synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine, a related heterocyclic core, via a continuous flow formylation/hydrazine cyclization cascade. researchgate.net

Access to Novel Reaction Conditions: Flow reactors can operate at high temperatures and pressures that are not easily accessible in standard batch equipment, potentially enabling novel transformations or improving the efficiency of existing ones. This could be particularly relevant for the fluorination steps in the synthesis of trifluoromethylated pyrazines.

While a specific continuous flow synthesis of this compound has not been detailed in the literature, the successful application of this technology to related pyrazine and pyridine syntheses suggests its high potential for the industrial production of this important compound. x-mol.netmdpi.com

| Advanced Strategy | Key Principle | Potential Application for this compound |

| Regioselective Synthesis | Controlled introduction of functional groups at specific positions. | Step-wise functionalization of a pyrazine precursor to ensure the 2,6-substitution pattern. |

| Isomer Control | Minimizing or eliminating the formation of unwanted isomers. | Use of directing groups or a pre-functionalized starting material. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Safe and scalable production, especially for hazardous steps like diazotization. |

| Continuous Processing | Integrating multiple synthetic steps into a single, uninterrupted process. | Efficient, high-throughput synthesis from starting materials to the final product. |

Table 2: Advanced Synthetic Strategies and Their Relevance

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules to minimize environmental impact and enhance efficiency. For heterocyclic compounds like this compound, several greener synthetic strategies are being explored.

Microwave-assisted synthesis represents a significant advancement, drastically reducing reaction times and often increasing yields. ingentaconnect.comsphinxsai.com For instance, the aminodehalogenation reaction between 3-chloropyrazine-2-carboxamide (B1267238) and various anilines saw reaction times drop from 24 hours with conventional heating to just 30 minutes under microwave irradiation. ingentaconnect.com This technique uses the ability of certain liquids and solids to convert electromagnetic radiation into heat, leading to rapid and uniform heating. sphinxsai.com The application of microwave irradiation can be extended to the synthesis of various acetamide (B32628) derivatives and has been used to accelerate the formation of C-N bonds, a key step in building more complex pyrazine structures. mdpi.com In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its environmental credentials. acs.org

Solvent-free, or solid-state, reactions are another cornerstone of green synthesis. These reactions, often facilitated by grinding or heating, can lead to the formation of heterocyclic compounds like triazoles and pyrimidines with high efficiency and without the need for potentially hazardous solvents. acs.orgrsc.org The development of one-pot, catalyst-free methods for synthesizing trifluoromethylated pyrimidines showcases the potential for cascade reactions that form multiple bonds in a single operation, minimizing waste and simplifying procedures. rsc.org Continuous-flow processing is also an emerging technology that offers enhanced safety, reduced solvent consumption, and minimal waste generation, making it a promising green route for manufacturing trifluoromethylated heterocycles. polimi.itacs.org

The use of more environmentally benign reagents is also a key aspect. Research into scalable synthesis methods for trifluoromethylated heterocycles has highlighted the use of cost-effective and atom-efficient CF₃-reagents like trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroacetamide. organic-chemistry.org These approaches, which may involve dehydrative cyclization under mild conditions, are being optimized for both academic and industrial applications. organic-chemistry.org Additionally, the development of protocols using catalysts like potassium carbonate under solventless conditions for synthesizing fluorine-containing heterocycles demonstrates a move towards more sustainable chemical processes. researchgate.net

Characterization Techniques in Synthetic Studies

The confirmation of the structure and assessment of the purity of newly synthesized compounds like this compound are critical steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis in Reaction Monitoring and Product Confirmation

Spectroscopy is indispensable for elucidating the molecular structure of synthetic products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules. researchgate.net For pyrazine derivatives, ¹H NMR provides information on the chemical environment of the hydrogen atoms on the pyrazine ring, while ¹³C NMR identifies the carbon skeleton. researchgate.netmdpi.com

In the case of a close analogue, 2-(trifluoromethyl)pyrazine, the protons on the pyrazine ring appear as distinct signals in the ¹H NMR spectrum (in CDCl₃) at δ 9.02 (s, 1H), 8.86 (d, J = 2.4 Hz, 1H), and 8.77–8.73 (m, 1H). rsc.org For the title compound, two signals would be expected for the two protons on the pyrazine ring. chemicalbook.com The ¹³C NMR spectrum provides signals for each unique carbon atom, including the carbon of the trifluoromethyl group, which appears as a characteristic quartet due to coupling with the fluorine atoms. mdpi.comrsc.org In related trifluoromethyl-substituted pyridines and pyrimidines, the CF₃ group typically shows a ¹⁹F NMR signal around δ -60 to -70 ppm. rsc.orgrsc.org

| Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H (Pyrazine Ring) | 8.5 - 9.1 | Chemical shifts are downfield due to the electron-withdrawing nature of the ring nitrogens and substituents. |

| ¹³C (Pyrazine Ring) | 130 - 160 | Positions are influenced by the substituents (Cl and CF₃). |

| ¹³C (CF₃) | ~120 (quartet) | The signal is split into a quartet by the three fluorine atoms (J ≈ 275 Hz). mdpi.comrsc.org |

| ¹⁹F (CF₃) | -60 to -70 | A singlet is typically observed for the CF₃ group. |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and fingerprint the molecular structure by analyzing its vibrational modes. researchgate.netsemanticscholar.org The spectra of pyrazine and its derivatives have been studied extensively. core.ac.ukpsu.edu Key vibrational bands can be assigned to the pyrazine ring, the C-Cl bond, and the C-CF₃ group.

The pyrazine ring stretching modes are typically observed in the 1000–1600 cm⁻¹ region. researchgate.net For 2-chloropyrazine, these bands appear at wavenumbers such as 1561, 1515, and 1133 cm⁻¹. researchgate.net The C-H stretching modes of the pyrazine ring are found in the 3000–3100 cm⁻¹ region. researchgate.net The trifluoromethyl group (CF₃) has strong, characteristic absorption bands corresponding to C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H stretching (aromatic) | 3000 - 3100 | FT-IR, FT-Raman |

| C=N/C=C stretching (pyrazine ring) | 1400 - 1600 | FT-IR, FT-Raman |

| C-F stretching (CF₃ group) | 1100 - 1300 | FT-IR (strong intensity) |

| Ring breathing/deformation | 1000 - 1200 | FT-IR, FT-Raman |

| C-Cl stretching | 600 - 800 | FT-IR, FT-Raman |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk For this compound (MW: 182.53 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 182. uni.luchemsynthesis.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 184 with about one-third the intensity of the M⁺ peak is expected, confirming the presence of one chlorine atom. miamioh.edu

Common fragmentation pathways for such molecules involve the loss of the trifluoromethyl group (·CF₃, mass 69) or the chlorine atom (·Cl, mass 35). libretexts.org Fragmentation of the pyrazine ring itself can also occur. Predicted collision cross section (CCS) values can also be calculated for various adducts, such as [M+H]⁺ (m/z 182.99) and [M+Na]⁺ (m/z 204.98), which aid in identification. uni.lu

| Adduct/Fragment | Predicted m/z | Interpretation |

|---|---|---|

| [M]⁺ | 181.99 | Molecular ion (³⁵Cl isotope) |

| [M+2]⁺ | 183.99 | Molecular ion (³⁷Cl isotope), approx. 33% intensity of M⁺ |

| [M+H]⁺ | 182.99 | Protonated molecule |

| [M+Na]⁺ | 204.98 | Sodium adduct |

| [M-Cl]⁺ | 147 | Loss of a chlorine radical |

| [M-CF₃]⁺ | 113 | Loss of a trifluoromethyl radical |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating the target compound from reaction byproducts and unreacted starting materials, as well as for assessing its final purity. mdpi.com

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a standard method for analyzing volatile compounds like pyrazine derivatives. nih.govresearchgate.net The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. sigmaaldrich.com The retention index (RI) from GC, combined with the mass spectrum, provides a high degree of confidence in the identification of specific isomers, which can be difficult to distinguish by MS alone. nih.gov

High-Performance Liquid Chromatography (HPLC) is another vital tool, particularly for less volatile compounds or for preparative-scale purification. nih.gov Reaction progress can be monitored by TLC or HPLC, and the final product's purity is often quantified by HPLC analysis, which separates components based on their differential partitioning between a mobile phase and a solid stationary phase. nih.govmdpi.com For purification, column chromatography is routinely employed after a synthesis, using a solvent system (e.g., hexane/ethyl acetate) to elute the desired product from a solid support like silica (B1680970) gel. mdpi.com

Reactivity and Derivatization of 2 Chloro 6 Trifluoromethyl Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two nitrogen atoms, a characteristic that facilitates nucleophilic aromatic substitution (SNAr). mdpi.com This reactivity is substantially enhanced in 2-chloro-6-(trifluoromethyl)pyrazine by the strong electron-withdrawing trifluoromethyl (-CF3) group. This group further depletes the electron density of the aromatic ring, making the carbon atom attached to the chlorine an excellent electrophilic site for attack by nucleophiles. masterorganicchemistry.comnih.gov The SNAr reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is a key factor in the reaction's feasibility and is significantly enhanced by electron-withdrawing groups like -CF3. masterorganicchemistry.com

Amination Reactions and Pyrazine Ring Functionalization

The introduction of nitrogen-based nucleophiles onto the pyrazine core is a critical functionalization strategy. While direct SNAr reactions with some amines can be challenging, the activated nature of this compound allows for amination under specific conditions. For related chloropyrazines, SNAr reactions with amines have been shown to proceed, sometimes requiring elevated temperatures or the use of a base like potassium fluoride (B91410) in an aqueous medium to facilitate the substitution. researchgate.net

In some cases, direct amination of highly electron-deficient chloro-heterocycles can be sluggish. For instance, the reaction of the structurally similar 2-chloro-5-trifluoromethoxypyrazine with diethylamine (B46881) did not proceed at room temperature and led to decomposition upon heating. mdpi.com However, for other systems like 5-halogenated 1,2,4-triazolo[4,3-a]pyrazines, amination reactions with phenethylamine (B48288) can occur, though they may yield a mixture of products through different substitution pathways (ipso- and tele-substitution). nih.govbeilstein-journals.org For this compound, the primary mode of amination is expected to be direct ipso-substitution of the chlorine atom, given the strong activation provided by the adjacent CF3 group.

The table below illustrates typical amination reactions on related chloro-heterocyclic systems, which serve as a model for the expected reactivity of this compound.

| Reactant | Nucleophile | Conditions | Product | Yield | Reference |

| 4-Chloroquinazoline | Pyrrolidine | KF, H₂O, 100°C, 17h | 4-Pyrrolidinylquinazoline | - | researchgate.net |

| 2,4,5-Trichloropyrimidine | Pyrrolidine | Base, HPMC/H₂O, rt | 2,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidine | - | rsc.org |

| 5-Chloro-3-(4-chlorophenyl)- mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine | Phenethylamine | Neat, rt, 6h | 5-(Phenethylamino)-3-(4-chlorophenyl)- mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine | 82% | beilstein-journals.org |

This table is illustrative of SNAr amination on related structures.

Thiolation and Alkoxylation Pathways

The chlorine atom in this compound can also be displaced by sulfur and oxygen nucleophiles. Thiolation, the reaction with a thiol or thiolate anion, results in the formation of a thioether linkage. These reactions are generally efficient for electron-poor chloroazines. nih.gov For example, the reaction of 2-chloro-5-trifluoromethoxypyrazine with 3-methylthiophenol in the presence of a base leads to the substitution of the chlorine atom to form the corresponding thioether. mdpi.com This indicates that thiols are effective nucleophiles for displacing the chlorine on such activated pyrazine rings.

Alkoxylation, involving the reaction with alcohols or alkoxides, provides a pathway to pyrazinyl ethers. The reactivity in these SNAr reactions often follows the order F > Cl > Br > I for the leaving group, as the rate-determining step is typically the nucleophilic attack, not the carbon-halogen bond cleavage. masterorganicchemistry.com Given the high electrophilicity of the carbon bearing the chlorine atom in this compound, reactions with various alkoxides are expected to proceed efficiently to yield 2-alkoxy-6-(trifluoromethyl)pyrazine derivatives.

Regioselectivity and Steric Hindrance Considerations in SNAr

In unsymmetrical substrates like this compound, the regioselectivity of the nucleophilic attack is a crucial aspect. The substitution pattern is governed by a combination of electronic and steric effects. Electronically, the strongly deactivating trifluoromethyl group at the C6 position significantly lowers the electron density at the ortho (C5) and para (C3) positions, but most importantly at the C2 position where the chlorine leaving group is located. researchgate.net

Studies on analogous systems, such as 3-substituted 2,6-dichloropyridines, show that the electronic nature of the substituent heavily influences the site of attack. A strong electron-withdrawing group like -CF3 at a position adjacent to a chlorine atom makes that chlorine's carbon center the most electrophilic and, therefore, the preferred site for nucleophilic attack. thieme-connect.deresearchgate.net In the case of 2,6-dichloro-3-(trifluoromethyl)pyridine, nucleophilic attack occurs regioselectively at the C2 position, which is more electronically deficient due to the proximity of the CF3 group, despite being more sterically hindered than the C6 position. thieme-connect.de

By analogy, for this compound, the nucleophile is predicted to attack the C2 position, leading to the displacement of the chloride ion. While the trifluoromethyl group does present some steric hindrance, the powerful electronic activation it provides at the C2 position is the dominant factor controlling the regioselectivity of the SNAr reaction.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyrazines are excellent substrates for these transformations. rsc.org this compound, with its reactive C-Cl bond, can participate in a variety of these reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are among the most versatile and widely used methods in modern organic synthesis. libretexts.orgsigmaaldrich.com For chloropyrazines, these reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, provide efficient routes to complex pyrazine derivatives. rsc.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the halopyrazine to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The presence of the electron-withdrawing trifluoromethyl group can influence the efficiency of these coupling reactions. It enhances the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound (such as a boronic acid or boronic ester). rsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

This compound is an excellent candidate for Suzuki-Miyaura coupling. The C-Cl bond is readily activated for oxidative addition to the palladium catalyst. This allows for the coupling with various aryl and heteroaryl boronic acids to produce 2-aryl-6-(trifluoromethyl)pyrazines and 2-heteroaryl-6-(trifluoromethyl)pyrazines, respectively. mdpi.commedjchem.com

Research on the analogous compound, 2,6-dichloro-3-(trifluoromethyl)pyridine, demonstrates that Suzuki-Miyaura reactions with arylboronic acids proceed with high regioselectivity, with the first coupling occurring at the more electronically deficient C2 position next to the CF3 group. thieme-connect.de This provides a strong precedent for the expected reactivity of this compound.

The table below provides examples of Suzuki-Miyaura reactions on a related substrate, illustrating the conditions and outcomes for arylation.

| Substrate | Boronic Acid | Catalyst / Base | Product | Yield | Reference |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Chloro-2-phenyl-3-(trifluoromethyl)pyridine | 96% | thieme-connect.de |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Chloro-2-(4-methylphenyl)-3-(trifluoromethyl)pyridine | 94% | thieme-connect.de |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Chloro-2-(4-methoxyphenyl)-3-(trifluoromethyl)pyridine | 95% | thieme-connect.de |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Chloro-2-(3-chlorophenyl)-3-(trifluoromethyl)pyridine | 93% | thieme-connect.de |

This table shows results for a structurally analogous pyridine (B92270) compound.

These findings underscore the utility of this compound as a key intermediate. Its reactivity in both SNAr and palladium-catalyzed cross-coupling reactions allows for extensive and predictable derivatization, making it a valuable component in the synthesis of complex molecules for various applications.

Iron-Catalyzed Cross-Coupling

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed methods. These reactions are particularly useful for coupling Grignard reagents with aryl chlorides (Kumada coupling) and for the C-H functionalization of electron-deficient heterocycles. organic-chemistry.org An iron-catalyzed cross-coupling of pyrazine with arylboronic acids via C-H functionalization has been reported, using iron(II) acetylacetonate (B107027) as the catalyst. organic-chemistry.org This demonstrates that iron catalysis can be used to form C-C bonds on the pyrazine ring. Similarly, iron salts like Fe(acac)₃ are effective precatalysts for coupling Grignard reagents with aryl chlorides, a process that could be applied to this compound to introduce alkyl or aryl groups.

Table 3: Example of Iron-Catalyzed C-H Arylation of Pyrazine

| Iron Catalyst | Oxidant | Additive | Solvent | Reactant | Ref |

| Fe(acac)₂ | K₂S₂O₈ | TBAB | Dioxane/H₂O | Arylboronic Acid | organic-chemistry.org |

Electrophilic Aromatic Substitution Reactions (Theoretical Considerations)

Electrophilic aromatic substitution (SₑAr) is a class of reactions where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. researchgate.net However, SₑAr reactions are exceedingly difficult on the this compound ring. The pyrazine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms, which strongly deactivate the ring towards attack by electrophiles. wikipedia.orgresearchgate.net This deactivation is significantly amplified by the presence of two powerful electron-withdrawing groups: the trifluoromethyl group (strong -I effect) and the chlorine atom (strong -I, weak +M effect).

Furthermore, under the acidic conditions required for most SₑAr reactions (e.g., nitration, sulfonation), the nitrogen atoms of the pyrazine ring would likely be protonated. researchgate.net This would place a positive charge on the ring, making it even more resistant to attack by a positive electrophile. Therefore, from a theoretical standpoint, this compound is considered highly unreactive towards electrophilic aromatic substitution. If a reaction were forced to occur, substitution would be predicted to happen at the C5 position, which is meta to the trifluoromethyl group and ortho to the chloro group, as deactivating groups tend to direct incoming electrophiles to the meta position.

Functionalization of the Trifluoromethyl Group (Hypothetical)

The trifluoromethyl group is generally considered to be chemically inert and stable. However, the direct functionalization of a CF₃ group via C-F bond activation represents an advanced and challenging area of synthetic chemistry. Such transformations are not commonly reported for substrates like this compound and remain largely hypothetical.

A plausible, though speculative, approach could involve a defluorinative functionalization pathway. This might proceed through the generation of a highly reactive intermediate, such as a difluorocarbene or a difluoroorganometallic species, by reacting the trifluoromethyl group with a strong reducing agent or a low-valent metal complex. This intermediate could then be trapped by various reagents to install new functional groups. For example, reductive defluoroallylation has been demonstrated on other trifluoromethyl-substituted heterocycles. Such a strategy applied to this compound would require harsh conditions and would need to contend with the reactivity of the chloro group and the pyrazine ring itself.

Chemo- and Regioselectivity in Multi-Substituted Pyrazine Systems

The reactivity of this compound in multi-substituted pyrazine systems is governed by the electronic properties of the pyrazine ring and the influence of its substituents. The pyrazine ring itself is an electron-deficient system due to the presence of two nitrogen atoms. This inherent electron deficiency is further intensified by the strong electron-withdrawing nature of both the chloro and the trifluoromethyl groups. This electronic landscape dictates the chemo- and regioselectivity of the molecule in various chemical transformations.

The chlorine atom at the C2 position and the trifluoromethyl group at the C6 position significantly influence the molecule's reactivity. The trifluoromethyl group, being one of the strongest electron-withdrawing groups, markedly decreases the electron density of the pyrazine ring, making it highly susceptible to nucleophilic attack. The chlorine atom, also electron-withdrawing, serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The positions on the pyrazine ring exhibit different levels of reactivity. The C3 and C5 positions are the most electron-deficient and, therefore, the most likely sites for nucleophilic attack. However, the presence of the bulky trifluoromethyl group at C6 can sterically hinder attack at the adjacent C5 position. Consequently, nucleophilic substitution reactions are most likely to occur at the C2 position, leading to the displacement of the chlorine atom.

In cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the chlorine atom at the C2 position is the primary site of reaction. The high electron deficiency of the pyrazine ring activates the C-Cl bond towards oxidative addition to the metal catalyst.

The chemo- and regioselectivity of this compound can be illustrated by considering its behavior in various reaction types, drawing parallels from the reactivity of structurally similar compounds. For instance, the selective functionalization of other halogenated and trifluoromethyl-substituted heterocycles provides valuable insights into the expected reactivity of this pyrazine derivative. mdpi.comresearchgate.netbeilstein-journals.org

Below are tables detailing the expected outcomes of various reactions based on the principles of chemo- and regioselectivity, with data extrapolated from studies on analogous systems.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

This table illustrates the regioselective substitution of the chlorine atom in reactions with various nucleophiles. The electron-withdrawing trifluoromethyl group activates the C2 position for nucleophilic attack.

| Nucleophile | Reagent | Solvent | Product | Predicted Yield (%) |

| Amine | R-NH2 | DMF | 2-Amino-6-(trifluoromethyl)pyrazine | High |

| Alkoxide | R-ONa | ROH | 2-Alkoxy-6-(trifluoromethyl)pyrazine | Moderate to High |

| Thiolate | R-SNa | THF | 2-(Alkylthio)-6-(trifluoromethyl)pyrazine | High |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

This table showcases the regioselective functionalization at the C2 position via common cross-coupling reactions. The C-Cl bond is the reactive site, leaving the C-CF3 bond intact.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Product | Predicted Yield (%) |

| Suzuki Coupling | Arylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | 2-Aryl-6-(trifluoromethyl)pyrazine | Good to Excellent |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2/CuI | PPh3 | Et3N | 2-Alkynyl-6-(trifluoromethyl)pyrazine | Good |

| Buchwald-Hartwig Amination | Amine | Pd2(dba)3 | BINAP | NaOt-Bu | 2-Amino-6-(trifluoromethyl)pyrazine | Good to Excellent |

Computational and Theoretical Studies on 2 Chloro 6 Trifluoromethyl Pyrazine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for modern chemists, providing detailed insights into molecular properties that can be difficult or impossible to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a powerful lens through which to examine the intricacies of molecular geometry, electronic structure, and reactivity.

In the case of substituted pyrazines, the distribution of electron density in the HOMO and LUMO is generally uniform across the molecule due to the π-electron cloud. researchgate.net For instance, in 2-methylpyrazine, the HOMO density is primarily located on the pyrazine (B50134) ring, which is attributed to the lone pairs of the nitrogen atoms. researchgate.net The introduction of different substituents significantly influences these electronic properties. The electron-withdrawing trifluoromethyl group and the chlorine atom in 2-Chloro-6-(trifluoromethyl)pyrazine are expected to lower the HOMO and LUMO energy levels, impacting the molecule's reactivity towards electrophiles and nucleophiles.

Theoretical studies on related 2-chloro-s-triazines have utilized DFT at the B3LYP/6-311++G(d,p)//B3LYP/6-31G* level of theory to describe gas-phase energetics. nih.gov Such high-level calculations provide accurate predictions of molecular geometries and electronic structures, which are fundamental to understanding the reactivity of these compounds.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, offer a rigorous approach to studying chemical reactions. These methods have been instrumental in investigating the mechanisms of reactions involving trifluoromethylated compounds. For example, ab initio and DFT calculations have been used to explore the trifluoromethylation of various nucleophiles using Umemoto's reagent. rsc.org

These studies often calculate the energy barriers for different potential reaction pathways, such as backside and frontside attacks, to determine the most likely mechanism. rsc.org For instance, calculations at the CCSD(T)/6-311+G(d,p)//M06-2X/6-311+G(d,p) and MP2/6-311+G(d,p)//M06-2X/6-31+G(d) levels of theory have been used to predict the activation energies for such reactions. rsc.org Although specific ab initio studies on the reactivity of this compound are not detailed in the provided context, the principles from studies on analogous systems are directly applicable. The highly electron-deficient nature of the pyrazine ring, further enhanced by the trifluoromethyl group, suggests that nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon would be a primary reaction pathway. nih.govmdpi.com Computational modeling of this process would involve calculating the energy profile of the reaction, including the formation of the Meisenheimer intermediate and the final product.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. ajchem-a.com The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are favorable for nucleophilic attack.

For heterocyclic compounds, MEP analysis can identify the most likely sites for chemical reactions. ajchem-a.com In the context of this compound, the nitrogen atoms of the pyrazine ring, with their lone pairs of electrons, are expected to be regions of negative electrostatic potential, making them potential sites for protonation or coordination to metal centers. Conversely, the carbon atom attached to the highly electronegative chlorine atom and the carbon of the trifluoromethyl group would exhibit a positive electrostatic potential, marking them as primary sites for nucleophilic attack. The electron-withdrawing effects of both the chlorine and the trifluoromethyl group would create a significant region of positive potential on the pyrazine ring itself, further activating it towards nucleophilic substitution.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a chemically intuitive picture of bonding and electron delocalization within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized "natural" orbitals, such as lone pairs, bonding orbitals (σ and π), and antibonding orbitals (σ* and π*). wikipedia.org The interactions between filled (donor) and empty (acceptor) NBOs, particularly the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital, are key to understanding molecular stability and resonance effects. wikipedia.orgwisc.edu

| Concept | Description | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | A computational method for predicting molecular geometry and electronic structure. ajchem-a.com | Predicts bond lengths, bond angles, and the distribution of electron density. researchgate.net |

| Ab Initio Methods | Quantum chemistry calculations from first principles, without empirical data. rsc.org | Predicts reaction pathways and activation energies for reactions like nucleophilic substitution. rsc.org |

| Molecular Electrostatic Potential (MEP) | A visualization of the charge distribution on a molecule's surface. ajchem-a.com | Identifies sites prone to electrophilic (negative potential) and nucleophilic (positive potential) attack. ajchem-a.com |

| Natural Bond Orbital (NBO) Analysis | A method to analyze electron delocalization and bonding interactions. wikipedia.orgwisc.edu | Quantifies the stabilizing effects of electron delocalization from lone pairs and into antibonding orbitals. wikipedia.org |

Solvent Effects on Electronic Properties and Reactivity

The surrounding medium can significantly influence the electronic properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are often used to account for the effects of a solvent. These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For reactions involving charged species or highly polar transition states, solvent effects are particularly important. In the case of the nucleophilic aromatic substitution of this compound, the formation of the negatively charged Meisenheimer intermediate would be stabilized by polar solvents. Computational studies on the hydrolysis of related 2-chloro-s-triazines have shown that while gas-phase reaction barriers are high, aqueous solvation can significantly stabilize charged transition states, although underestimating the full extent of solvation can still be a challenge. nih.gov Therefore, accurately modeling solvent effects is crucial for predicting the reaction rates and mechanisms of this compound in solution.

Applications of 2 Chloro 6 Trifluoromethyl Pyrazine in Advanced Materials and Catalysis Theoretical Considerations

Ligand Design in Transition Metal Catalysis (Hypothetical)

In the realm of transition metal catalysis, the design of ligands is crucial for controlling the activity, selectivity, and stability of the catalyst. nih.govmdpi.com 2-Chloro-6-(trifluoromethyl)pyrazine could serve as a precursor to novel ligands with distinct electronic and steric properties. The pyrazine (B50134) nitrogen atoms can act as coordination sites for a metal center, while the substituents would fine-tune the electronic environment.

The electron-deficient nature of the pyrazine ring, amplified by the chloro and trifluoromethyl groups, would theoretically make ligands derived from this compound strong π-acceptors. This property is highly desirable in catalysts for reactions involving electron-rich metal centers or for stabilizing low-valent metal species. nih.gov The chlorine atom provides a reactive handle for synthetic modification through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the facile synthesis of a diverse library of bidentate or monodentate ligands. mdpi.comnih.gov For instance, the chlorine could be substituted with phosphine (B1218219), amine, or other coordinating groups to create more complex ligand architectures.

The trifluoromethyl group is known for its high lipophilicity and strong inductive electron-withdrawing effect. nih.gov In a catalytic context, this could enhance the catalyst's solubility in nonpolar solvents and increase its resistance to oxidative degradation. The steric bulk of the trifluoromethyl group could also play a role in influencing the regioselectivity of catalytic transformations.

| Ligand Feature | Hypothetical Property/Advantage | Potential Catalytic Application |

| Strong π-Acceptance | Stabilization of low-valent metal centers; modulation of metal's redox potential. | Cross-coupling reactions, hydrogenation, carbonylation. |

| Tunable Sterics | The CF3 group and substituents added at the chloro position can control access to the metal center. | Asymmetric catalysis, regioselective transformations. |

| Enhanced Stability | The electron-deficient ring and robust C-F bonds may increase thermal and oxidative stability. | High-temperature catalysis, oxidation reactions. |

| Synthetic Versatility | The chlorine atom serves as a site for derivatization to create a variety of ligand scaffolds. mdpi.com | Development of catalyst libraries for high-throughput screening. |

Incorporating Pyrazine Moieties into Functional Polymers (Hypothetical)

The incorporation of specific heterocyclic units into polymer backbones is a key strategy for developing functional materials with tailored properties. acs.orgacs.org Introducing this compound into a polymer chain could, in theory, impart a unique combination of thermal stability, chemical resistance, and specific electronic characteristics.

Pyrazine-containing polymers have been synthesized, demonstrating that the pyrazine unit can be a viable component of polymer chains. acs.orgacs.org The this compound monomer could potentially be polymerized through transition-metal-catalyzed cross-coupling reactions, where the chlorine atom is used to form new carbon-carbon or carbon-heteroatom bonds with a suitable co-monomer.

The presence of the trifluoromethyl group would be expected to significantly enhance the polymer's properties. The high strength of the carbon-fluorine bond could lead to polymers with superior thermal stability and resistance to chemical attack. Furthermore, the CF3 group is known to increase hydrophobicity, which could be advantageous for applications requiring moisture resistance or for creating materials with specific surface properties. The rigidity of the pyrazine ring would contribute to a polymer with a high glass transition temperature and good mechanical strength.

| Property | Influence of this compound Moiety | Potential Application Area |

| Thermal Stability | High C-F bond energy and aromatic nature of the pyrazine ring contribute to enhanced stability at elevated temperatures. | High-performance plastics, aerospace materials. |

| Chemical Resistance | The electron-deficient ring and inertness of the CF3 group may provide resistance to harsh chemical environments. | Chemical processing equipment, protective coatings. |

| Dielectric Properties | The polar C-F and C-Cl bonds could lead to a low dielectric constant, useful for microelectronics. | Insulating layers in integrated circuits. |

| Gas Permeability | The introduction of bulky CF3 groups could disrupt polymer chain packing, potentially increasing fractional free volume and gas permeability. | Gas separation membranes. |

Role in Optoelectronic Materials (Hypothetical)

The development of novel organic materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with precisely controlled electronic energy levels. mdpi.com The strongly electron-deficient character of this compound suggests its potential as a building block for n-type (electron-transporting) or electron-accepting materials.

In organic electronics, pyrazine and its derivatives are explored as components of conjugated polymers and small molecules due to their unique optoelectronic properties. acs.orgresearchgate.net The two nitrogen atoms in the pyrazine ring lower the energy of the frontier molecular orbitals (HOMO and LUMO) compared to benzene. The addition of potent electron-withdrawing groups like chlorine and trifluoromethyl would further depress these energy levels, making the resulting material a strong electron acceptor. mdpi.com

This characteristic is highly sought after for several applications. In OLEDs, such materials could be used in the electron transport layer (ETL) or as a host for phosphorescent emitters. In OPVs, derivatives of this compound could function as non-fullerene acceptors, paired with a suitable electron-donating polymer to form the active layer of a solar cell. The high electron affinity would facilitate efficient charge separation at the donor-acceptor interface. The chlorine atom also offers a convenient point for synthetic modification to extend the π-conjugation of the molecule, which is essential for charge transport and for tuning the material's light absorption properties. mdpi.com

| Application | Hypothetical Role | Theoretical Advantage |

| Organic Light-Emitting Diodes (OLEDs) | Electron Transport Layer (ETL) Material | Low LUMO energy for efficient electron injection; high glass transition temperature for morphological stability. |

| Organic Photovoltaics (OPVs) | Non-Fullerene Acceptor (NFA) | Strong electron-accepting character for high open-circuit voltage; tunable absorption spectrum through derivatization. |

| Organic Field-Effect Transistors (OFETs) | n-Type Semiconductor | High electron affinity for stable n-channel operation; potential for high charge carrier mobility through molecular design. |

| Sensors | Luminescent Chemosensor | The electron-deficient ring could interact with electron-rich analytes, causing a detectable change in fluorescence. researchgate.net |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for synthesizing key chemical intermediates is a primary goal in modern chemistry. While classical methods for creating similar halogenated and trifluoromethylated heterocycles exist, future research should focus on innovative routes to 2-Chloro-6-(trifluoromethyl)pyrazine that improve upon factors like yield, cost, safety, and environmental impact. researchgate.netnih.gov

Current synthetic strategies for related compounds often involve multi-step processes, high temperatures, or the use of hazardous reagents. nih.gov For instance, the synthesis of trifluoromethylpyridines can involve vapor-phase chlorination and fluorination at temperatures exceeding 300°C. nih.gov Future work should aim to develop syntheses that operate under milder conditions and utilize greener principles. researchgate.net

Promising areas for investigation include:

Electrochemical Synthesis: This technique uses electricity to drive chemical reactions, often avoiding harsh reagents and reducing waste. semanticscholar.org The electrochemical reduction of a suitable precursor could offer a clean and efficient pathway to the target molecule. semanticscholar.org

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Catalytic Methods: Research into novel catalysts could enable more direct and atom-economical routes. This includes developing catalysts that can facilitate the direct trifluoromethylation and chlorination of a pyrazine (B50134) starting material, potentially reducing the number of synthetic steps.

Table 1: Comparison of Potential Synthetic Approaches

| Feature | Classical Halogenation/Fluorination | Modern Catalytic Methods | Electrochemical Synthesis |

|---|---|---|---|

| Reagents | Often involves harsh reagents (e.g., SbF₃, high-pressure HF). nih.govnih.gov | Utilizes transition metal catalysts, potentially with milder co-reagents. | Uses electrical current as a "reagent," minimizing chemical waste. semanticscholar.org |

| Conditions | Frequently requires high temperatures and pressures. nih.gov | Often proceeds at lower temperatures and atmospheric pressure. | Typically operates at or near room temperature and pressure. semanticscholar.org |

| Sustainability | Generally lower, with significant waste generation. | Can be high, especially with catalyst recycling. researchgate.net | High, considered a green chemistry technique. researchgate.netsemanticscholar.org |

| Scalability | Can be challenging and hazardous to scale up. | Often readily scalable, especially with flow chemistry. | Well-suited for industrial-scale production. |

Exploration of Undiscovered Reactivity Patterns and Functionalization Strategies

The functionalization of the this compound core is key to its utility as a building block. The electron-deficient nature of the pyrazine ring, further enhanced by the trifluoromethyl group, makes the molecule susceptible to nucleophilic aromatic substitution at the chlorine-bearing carbon. mdpi.com The chlorine atom also serves as an effective handle for a variety of palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov

Future research should focus on both systematically exploiting known reaction types and discovering novel transformations.

Established Reactivity to Explore:

Cross-Coupling Reactions: The utility of related chloro-pyrazines in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions suggests these are prime candidates for functionalizing this compound. mdpi.comnih.gov A systematic study of different catalysts, ligands, and reaction conditions would be invaluable for defining optimal protocols.

Nucleophilic Aromatic Substitution (SNAr): The reaction with various nucleophiles (e.g., amines, alcohols, thiols) is a fundamental functionalization strategy. Research could explore the kinetics and substrate scope of these reactions.

Novel Reactivity to Discover:

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazine ring would represent a highly atom-economical approach to creating derivatives, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: This rapidly emerging field uses light to enable novel transformations that are often difficult to achieve with traditional thermal methods, opening new avenues for functionalization. nih.gov

Reactivity of the Trifluoromethyl Group: While often considered relatively inert, exploring reactions that modify or replace the CF₃ group could unlock entirely new classes of pyrazine derivatives.

Table 2: Potential Functionalization Reactions

| Reaction Type | Reagents/Catalysts | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base. mdpi.com | Aryl- or vinyl-substituted pyrazines. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, phosphine (B1218219) ligand, base. nih.gov | Amino-pyrazines. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base. mdpi.com | Alkynyl-pyrazines. |

| Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst. mdpi.com | Cyano-pyrazines. |

Advanced Computational Modeling for Predictive Synthesis and Property Tuning

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby guiding experimental work and reducing trial-and-error. uni.lu For this compound, computational modeling can offer deep insights into its electronic structure, reactivity, and physical properties.

Future research directions in this area include:

Reaction Mechanism and Selectivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model the transition states of potential reactions, such as nucleophilic substitution or cross-coupling. This can predict which products are most likely to form and explain the regioselectivity of reactions, guiding the choice of reagents and conditions.

Predictive Property Tuning: Before synthesizing a series of derivatives, computational models can predict how different functional groups will affect key molecular properties. This includes electronic properties (e.g., HOMO/LUMO energies), lipophilicity, and solubility, which are critical for applications in drug discovery and materials science. researchgate.net

Spectroscopic Prediction: Calculating predicted NMR, IR, and mass spectra can aid in the characterization and identification of newly synthesized compounds, complementing experimental data. uni.lu

Table 3: Computationally Predictable Properties and Their Significance

| Property | Computational Method | Significance |

|---|---|---|

| Molecular Geometry | DFT, Ab initio | Provides the 3D structure, bond lengths, and angles. |

| Electronic Distribution (e.g., Electrostatic Potential) | DFT | Reveals electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. |

| Reaction Energy Profile | DFT (Transition State Search) | Helps determine the feasibility and mechanism of a proposed reaction. |

| Spectroscopic Data (NMR, IR) | DFT (GIAO method for NMR) | Aids in the structural confirmation of synthetic products. |

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

To fully explore the synthetic potential of this compound, modern automation and high-throughput experimentation (HTE) techniques are indispensable. nih.govnih.gov These technologies allow chemists to run hundreds or even thousands of experiments in parallel, dramatically accelerating the pace of research and discovery. researchgate.netscienceintheclassroom.org

Future research should integrate HTE and automation in several key areas:

Reaction Optimization: HTE platforms, often using 96-well microtiter plates, can be used to rapidly screen a wide array of catalysts, ligands, bases, solvents, and temperatures for a specific transformation, such as a Suzuki coupling. nih.govscienceintheclassroom.org This allows for the rapid identification of optimal reaction conditions, saving significant time and materials compared to traditional one-at-a-time optimization. nih.gov

Library Synthesis: Once optimal reaction conditions are identified, automated synthesis platforms can be employed to create large libraries of pyrazine derivatives. researchgate.netnih.gov By reacting this compound with a diverse set of building blocks, researchers can generate a multitude of new compounds for screening in drug discovery or materials science programs.

Discovery of New Reactivity: HTE can be used not just for optimizing known reactions but also for discovering new ones. By screening diverse combinations of potential reactants and catalysts, researchers may uncover unexpected reactivity patterns. researchgate.net

Table 4: Example of an HTE Workflow for Suzuki Coupling Optimization

| Step | Action | Technology | Purpose |

|---|---|---|---|

| 1. Design | Create an array of experiments varying catalysts, ligands, bases, and solvents. | Design of Experiment (DoE) software. | To rationally explore the reaction space. nih.gov |

| 2. Dispensing | Use robotic liquid handlers to accurately dispense nanoliter to microliter volumes of reagents into a 1536- or 96-well plate. scienceintheclassroom.org | Automated liquid handlers. | To set up hundreds of unique reactions quickly and precisely. scienceintheclassroom.org |

| 3. Reaction | Place the plate on a heated shaker block under an inert atmosphere. | Automated reactor blocks. | To ensure consistent reaction conditions across all wells. |

| 4. Analysis | Analyze the yield and purity of the product in each well. | High-throughput analysis (e.g., UPLC-MS). scienceintheclassroom.org | To rapidly quantify the outcome of each experiment. |

| 5. Data Processing | Use software to visualize the results and identify the optimal conditions. | Data analysis software. | To translate raw data into actionable insights. nih.gov |

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-6-(trifluoromethyl)pyrazine, and how are intermediates characterized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Chlorination and Trifluoromethylation: Reacting pyrazine derivatives with chlorinating agents (e.g., POCl₃) followed by trifluoromethylation using reagents like CF₃Cu or CF₃SiMe₃ under controlled conditions .

- Coupling Reactions: EDCI-mediated coupling of 6-chloropyrazine-2-carboxylic acid with trifluoromethyl-containing amines, followed by purification via recrystallization or chromatography .

- Microwave-Assisted Synthesis: Accelerating reactions (e.g., substitution of chloropyrazine with trifluoromethyl groups) using microwave reactors at 50–100°C for improved regioselectivity .

Characterization Methods:

- NMR (¹H/¹³C) to confirm substituent positions .

- HPLC (≥95% purity) for quality control .

- X-ray Crystallography for unambiguous structural elucidation .

Basic: How is this compound structurally analyzed to confirm regiochemistry?

Answer:

Regiochemistry is confirmed via:

- Vibrational Spectroscopy (IR): Identifying C-Cl (600–800 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretching modes .

- Mass Spectrometry (HRMS): Detecting molecular ion peaks (e.g., m/z 240.57 for methyl ester derivatives) .

- Nuclear Overhauser Effect (NOE) NMR: Differentiating between 2- and 6-substituted isomers by spatial proximity of protons .

Basic: What in vitro assays are used to screen the biological activity of this compound?

Answer:

- Kinase Inhibition Assays: Measure IC₅₀ values against protein kinases (e.g., GSK-3β, CDK5) using ATP-competitive fluorescence polarization .

- Receptor Binding Studies: Radioligand displacement assays for cannabinoid or potassium channels .

- Cytotoxicity Screening: MTT assays on cell lines (e.g., cancer or neuronal models) to assess therapeutic potential .

Advanced: How do mechanistic studies resolve conflicting data on its bioactivity across different targets?

Answer:

Contradictions arise from off-target effects or assay variability. Strategies include:

- Orthogonal Assays: Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

- Metabolite Profiling: LC-MS to rule out degradation products interfering with results .

- Computational Docking: Compare binding affinities across targets (e.g., kinases vs. receptors) using AutoDock or Schrödinger .

Advanced: What computational methods model the electronic and dynamic behavior of this compound?

Answer:

- Density Functional Theory (DFT): Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., potassium channels) using force fields like CHARMM .

- Multiconfiguration Time-Dependent Hartree (MCTDH): Model ultrafast electronic transitions (e.g., S₁→S₂ states) for photophysical studies .

Advanced: How are derivatives synthesized to enhance solubility or target specificity?

Answer:

- Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., 5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride) .

- PEGylation: Attach polyethylene glycol chains to reduce hydrophobicity .

- Regioselective Substitution: Microwave-assisted reactions to introduce -OH or -NH₂ groups at specific positions .

Advanced: What strategies address poor solubility in biological assays?

Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity) .

- Liposome Encapsulation: Enhance membrane permeability for cell-based assays .

- Pro-Drug Design: Synthesize ester derivatives (e.g., methyl carboxylates) hydrolyzed in vivo .

Advanced: How are substituent effects on reactivity and bioactivity systematically studied?

Answer:

- SAR Studies: Synthesize analogs with varying electron-withdrawing/donating groups (e.g., -CF₃ vs. -OCH₃) and compare IC₅₀ values .

- Hammett Plots: Corrogate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution) .

- Crystallographic Data: Analyze steric effects via bond angles/distances in protein-ligand complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.